Sensory Profile Divergence: Nutty-Green Character vs. Pure Green or Popcorn Notes
The odor character of 2-Ethylthiazole is described as a specific blend of 'green' and 'nutty' notes when evaluated at a 0.01% concentration in propylene glycol [1]. This profile differs from its closest alkyl analog, 2-Methylthiazole, which under comparable conditions (0.10% in propylene glycol) yields a 'green vegetable' note devoid of a prominent nutty character . Furthermore, it contrasts sharply with 2-Acetylthiazole, a functional analog known for its potent 'popcorn' and 'roasted peanut' aroma, which has a reported odor threshold in water of 10 ppb [2][3].
| Evidence Dimension | Organoleptic Odor Description |
|---|---|
| Target Compound Data | green nutty (0.01% in propylene glycol) |
| Comparator Or Baseline | Comparator 1: 2-Methylthiazole - 'green vegetable' (0.10% in propylene glycol). Comparator 2: 2-Acetylthiazole - 'popcorn, nutty' (odor threshold 10 ppb in water) |
| Quantified Difference | Distinct and non-overlapping sensory descriptors: 'green nutty' vs 'green vegetable' vs 'popcorn' |
| Conditions | Odor evaluation in propylene glycol solution as per standard industry practice. |
Why This Matters
This qualitative difference is critical for flavorists and product developers seeking to achieve a specific sensory target, as substituting with a cheaper analog will introduce an unintended and potentially unacceptable off-note.
- [1] Flavscents. 2-ethyl thiazole organoleptic notes. View Source
- [2] Wikipedia. 2-Acetylthiazole. View Source
- [3] FAO. Online Edition: 'Specifications for Flavourings' - 2-Acetylthiazole. View Source
